molecular formula C22H24N6O2 B11260202 7-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11260202
M. Wt: 404.5 g/mol
InChI Key: GETHGNXQSXWJJD-UHFFFAOYSA-N
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Description

7-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The unique structure of this compound, which includes a triazole ring fused with a pyrimidine ring, makes it a promising candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through a multi-step process. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to yield the triazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, greener solvents, and scalable reaction conditions. The use of continuous flow reactors and automated synthesis platforms can also enhance the production efficiency and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

7-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt key biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the dimethylamino and methoxy groups, along with the carboxamide functionality, makes 7-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide unique. These groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C22H24N6O2

Molecular Weight

404.5 g/mol

IUPAC Name

7-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C22H24N6O2/c1-14-19(21(29)26-16-7-11-18(30-4)12-8-16)20(28-22(25-14)23-13-24-28)15-5-9-17(10-6-15)27(2)3/h5-13,20H,1-4H3,(H,26,29)(H,23,24,25)

InChI Key

GETHGNXQSXWJJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)N(C)C)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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